FTY720-Mitoxy - 1604816-11-6

FTY720-Mitoxy

Catalog Number: EVT-268801
CAS Number: 1604816-11-6
Molecular Formula: C40H51BrNO3P
Molecular Weight: 704.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FTY720-Mitoxy is a FTY720 analog that acts as a novel stimulator of the activity of the protein phosphatase 2A (PP2A), targeting mitochondria.
Overview

FTY720-Mitoxy is a novel derivative of Fingolimod (FTY720), designed to enhance neuroprotective effects while minimizing immunosuppressive properties. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Multiple System Atrophy (MSA) and other synucleinopathies. FTY720-Mitoxy is characterized by its ability to penetrate the blood-brain barrier and localize within mitochondria, which are critical in neuroprotection and cellular metabolism.

Source and Classification

FTY720-Mitoxy was synthesized as part of research efforts to develop compounds that can mitigate the effects of neurodegenerative diseases. It is classified as a sphingosine-1-phosphate receptor modulator, but unlike its parent compound FTY720, it does not induce lymphopenia due to its non-phosphorylated state. This property allows it to exert neuroprotective effects without the immunosuppressive side effects commonly associated with FTY720 .

Synthesis Analysis

Methods and Technical Details

The synthesis of FTY720-Mitoxy involves the introduction of a triphenylphosphonium moiety to the FTY720 structure, which enhances its mitochondrial localization. The synthesis process typically includes:

  1. Starting Materials: FTY720, triphenylphosphonium derivatives.
  2. Reagents: Standard organic solvents and reagents for coupling reactions.
  3. Purification: The final product is purified using chromatographic techniques, ensuring high purity levels confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

The stability of FTY720-Mitoxy has been confirmed through liquid chromatography-mass spectrometry (LC-MS/MS), demonstrating that it remains intact over extended periods .

Molecular Structure Analysis

Structure and Data

The molecular structure of FTY720-Mitoxy can be depicted as follows:

  • Chemical Formula: C27H44N2O3P
  • Molecular Weight: Approximately 478.63 g/mol

The structural modifications include a triphenylphosphonium group that enhances its affinity for mitochondrial membranes, which is crucial for its mechanism of action in neuroprotection .

Chemical Reactions Analysis

Reactions and Technical Details

FTY720-Mitoxy undergoes several key reactions that facilitate its therapeutic effects:

  1. Oxidative Stress Response: In cellular models, FTY720-Mitoxy has been shown to mitigate oxidative stress-induced cell death, particularly in oligodendrocyte cultures exposed to hydrogen peroxide.
  2. Neurotrophic Factor Modulation: The compound increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are essential for neuronal survival and function .

These reactions highlight its potential in protecting neuronal cells from degeneration.

Mechanism of Action

Process and Data

The mechanism by which FTY720-Mitoxy exerts its effects involves several pathways:

  1. Mitochondrial Protection: By localizing to mitochondria, FTY720-Mitoxy helps maintain mitochondrial integrity and function, reducing apoptosis in stressed cells.
  2. Reduction of Neuroinflammation: It modulates microglial activation, thereby decreasing neuroinflammation associated with MSA and other synucleinopathies.
  3. Enhanced Neurotrophic Signaling: The increase in neurotrophic factor levels supports neuronal health and resilience against degenerative processes .

These mechanisms collectively contribute to the compound's neuroprotective profile.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FTY720-Mitoxy exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as ethanol, which is critical for its administration in biological assays.
  • Stability: Demonstrated long-term stability under various conditions, including physiological temperatures.
  • Biocompatibility: Exhibits low toxicity profiles in vitro, making it suitable for further preclinical studies .

These properties are essential for ensuring effective delivery and therapeutic efficacy.

Applications

Scientific Uses

FTY720-Mitoxy is primarily investigated for its potential applications in treating:

  • Multiple System Atrophy: Preclinical studies have shown promising results in reducing synucleinopathy-related toxicity and improving motor functions in animal models.
  • Other Neurodegenerative Diseases: Its mechanisms may also extend to conditions like Parkinson's disease due to shared pathophysiological features related to synuclein aggregation.

Research continues to explore the full therapeutic potential of FTY720-Mitoxy in various neurological contexts, aiming to translate these findings into clinical applications .

Introduction to FTY720-Mitoxy and Synucleinopathies

Pathophysiology of Multiple System Atrophy (MSA) and α-Synuclein Aggregation

Multiple System Atrophy (MSA) is a fatal neurodegenerative disorder characterized by progressive motor and autonomic dysfunction. Its pathology is defined by the accumulation of misfolded α-synuclein (aSyn) aggregates within oligodendroglial cells, forming distinctive glial cytoplasmic inclusions (GCIs). These inclusions drive demyelination and neuronal loss through multiple interconnected pathological mechanisms [1] [4].

Glial Cytoplasmic Inclusions (GCIs) in Oligodendrocytes

GCIs represent the hallmark pathological feature of MSA, consisting of densely packed, insoluble aSyn fibrils. Unlike neuronal aSyn aggregates in Parkinson’s disease, GCIs form exclusively within oligodendrocytes—the myelinating cells of the central nervous system. Key aspects include:

  • Cellular Vulnerability: Oligodendrocytes inherently lack efficient protein degradation machinery for handling aggregated aSyn, making them particularly susceptible to proteostatic stress [1] [3].
  • Aggregation Cascade: aSyn transitions from soluble monomers to β-sheet-rich oligomers and fibrils. The hydrophobic NAC domain (residues 61–95) drives this aggregation, while familial mutations (e.g., G51D, A53E) accelerate fibrillation kinetics [1] [10].
  • Mitochondrial Dysfunction: aSyn accumulation disrupts mitochondrial complex I activity, elevating reactive oxygen species (ROS) and reducing ATP synthesis. This energy deficit compromises myelin maintenance and promotes oligodendrocyte apoptosis [3] [7].

Table 1: Pathological Features of GCIs in MSA

FeatureBiological ImpactExperimental Evidence
aSyn AggregationDisrupts vesicular trafficking, impairs proteostasisInsoluble aSyn detected in >90% of oligodendrocytes in MSA brains [1]
Oxidative StressMitochondrial ROS ↑, glutathione ↓, lipid peroxidation ↑H₂O₂-induced cell death in aSyn-expressing OLN-93 cells [1] [6]
Myelin DisruptionReduced myelin-associated glycoprotein (MAG), demyelinationMAG levels decreased by 60% in MSA models [1] [6]

Dysregulation of Neurotrophic Factors (BDNF, GDNF, NGF) in MSA

Neurotrophic factor depletion is a critical consequence of aSyn pathology in MSA:

  • BDNF/GDNF Suppression: aSyn aggregates sequester transcription factors (e.g., CREB), reducing brain-derived neurotrophic factor (BDNF) and glial-derived neurotrophic factor (GDNF) expression. Post-mortem MSA brains show 40–50% lower BDNF/GDNF mRNA [1] [8].
  • MicroRNA Involvement: Elevated miR-96-5p directly targets GDNF transcripts, further diminishing trophic support. This deficiency exacerbates neuronal vulnerability to oxidative stress [5].
  • Synaptic Consequences: Reduced neurotrophic signaling impairs synaptic vesicle docking and neurotransmitter release, contributing to motor deficits [4] [8].

FTY720-Mitoxy: A Non-Immunosuppressive Derivative of FTY720

Structural Modifications: Mitochondria-Targeting Motif

FTY720-Mitoxy is engineered from the FDA-approved multiple sclerosis drug fingolimod (FTY720) through strategic chemical modifications:

  • Mitochondrial Localization: Incorporation of a triphenylphosphonium (TPP+) moiety enables selective mitochondrial accumulation. TPP+ exploits the mitochondrial membrane potential (ΔΨm = −180 mV) for electrophoretic targeting [3] [7].
  • Chemical Structure: Compared to FTY720, FTY720-Mitoxy replaces the hydroxyl group with a TPP+-linked alkyl chain (C18), enhancing lipophilicity (logP > 4.0) and mitochondrial bioavailability [3] [7].
  • Metabolic Stability: Unlike FTY720, FTY720-Mitoxy lacks sites for sphingosine kinase-mediated phosphorylation, preventing conversion to immunosuppressive phospho-FTY720 [5] [6].

Properties

CAS Number

1604816-11-6

Product Name

FTY720-Mitoxy

IUPAC Name

(3-((1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl)amino)-3-oxopropyl)triphenylphosphonium bromide

Molecular Formula

C40H51BrNO3P

Molecular Weight

704.72

InChI

InChI=1S/C40H50NO3P.BrH/c1-2-3-4-5-6-10-17-34-24-26-35(27-25-34)28-30-40(32-42,33-43)41-39(44)29-31-45(36-18-11-7-12-19-36,37-20-13-8-14-21-37)38-22-15-9-16-23-38;/h7-9,11-16,18-27,42-43H,2-6,10,17,28-33H2,1H3;1H

InChI Key

QKRJUTPJMQBOLJ-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(CCC(NC(CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)=O)(CO)CO)C=C1.[Br-]

Solubility

Soluble in DMSO

Synonyms

FTY720-Mitoxy; FTY720 Mitoxy; FTY720Mitoxy; FTY-720-Mitoxy; FTY 720 Mitoxy;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.